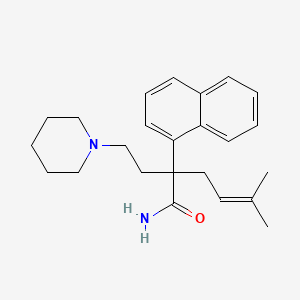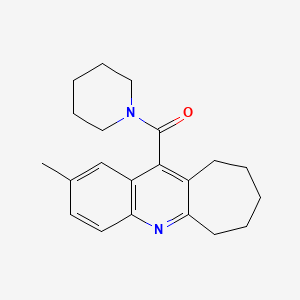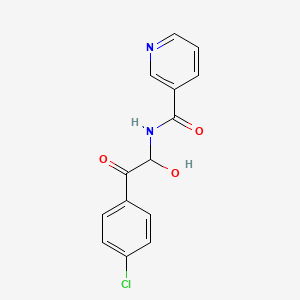
4-Chlorophenylglyoxal nicotinamido-hemiacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenylglyoxal nicotinamido-hemiacetal is a complex organic compound that features both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hemiacetal functional group, along with the nicotinamido moiety, makes it a unique candidate for studying chemical reactivity and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenylglyoxal nicotinamido-hemiacetal typically involves multiple steps:
Formation of 4-Chlorophenylglyoxal: This can be achieved by the oxidation of 4-chlorobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide.
Nicotinamide Addition: The glyoxal intermediate is then reacted with nicotinamide under acidic conditions to form the hemiacetal. This step often requires a catalyst, such as hydrochloric acid, to facilitate the nucleophilic addition of nicotinamide to the glyoxal.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hemiacetal group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the hemiacetal, potentially converting it to an alcohol.
Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-chlorophenylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the nicotinamido moiety.
Pathways Involved: The compound may influence redox reactions, signal transduction pathways, and metabolic processes through its ability to form reactive intermediates and bind to specific sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzaldehyde: Shares the aromatic chlorine but lacks the glyoxal and nicotinamido groups.
Nicotinamide: Contains the nicotinamido moiety but lacks the aromatic and hemiacetal components.
Phenylglyoxal: Contains the glyoxal group but lacks the chlorine and nicotinamido groups.
Uniqueness: 4-Chlorophenylglyoxal nicotinamido-hemiacetal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aromatic chlorine and the nicotinamido-hemiacetal structure allows for diverse interactions and applications that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
42069-27-2 |
|---|---|
Molekularformel |
C14H11ClN2O3 |
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-5-3-9(4-6-11)12(18)14(20)17-13(19)10-2-1-7-16-8-10/h1-8,14,20H,(H,17,19) |
InChI-Schlüssel |
OBYBRTPQAJQHLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
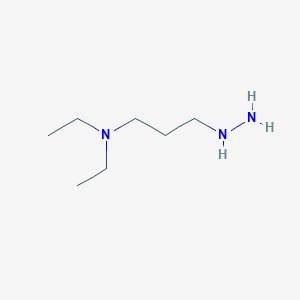
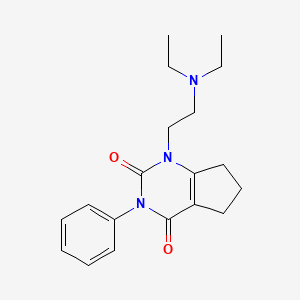
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
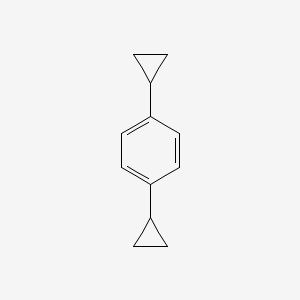
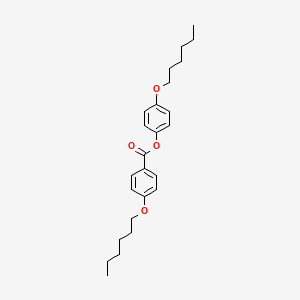
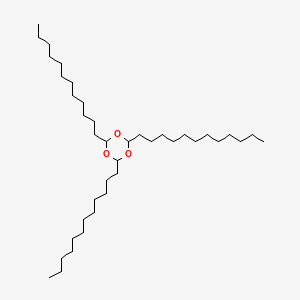
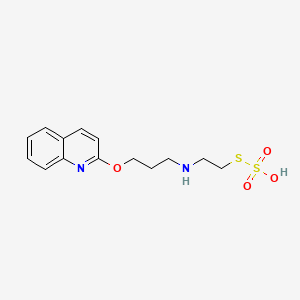
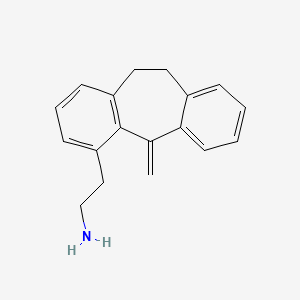

![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
